molecular formula C17H21NO3S B375612 4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 312924-34-8

4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide

Numéro de catalogue: B375612
Numéro CAS: 312924-34-8
Poids moléculaire: 319.4g/mol
Clé InChI: AWHJMTRNONNROE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide is a benzenesulfonamide derivative supplied for research and development purposes. The compound has a molecular formula of C 17 H 21 NO 3 S and a molecular weight of 319.4 g/mol . Its structure features a tert-butyl group at the para position of the benzene ring and a 2-methoxyphenyl substituent on the sulfonamide nitrogen, contributing to specific steric and electronic properties that may influence its reactivity and binding characteristics . With a topological polar surface area (TPSA) of 63.8 Ų and an estimated XLogP3 of 3.9, this molecule possesses physical properties that are of interest in various chemical and pharmaceutical research applications, including but not limited to medicinal chemistry and materials science . Researchers can utilize this compound as a building block or intermediate in synthetic chemistry. For Research Use Only. This product is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-17(2,3)13-9-11-14(12-10-13)22(19,20)18-15-7-5-6-8-16(15)21-4/h5-12,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHJMTRNONNROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reaction Conditions and Procedure

  • Reactants :

    • 4-tert-Butylbenzenesulfonyl chloride (1.0 equiv)

    • 2-Methoxyaniline (1.2 equiv)

    • Base: Sodium hydride (NaH) or lithium hydride (LiH) (1.5 equiv)

    • Solvent: N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Steps :

    • Dissolve 2-methoxyaniline in DMF and add NaH at ambient temperature.

    • Stir for 30 minutes to deprotonate the amine.

    • Add 4-tert-butylbenzenesulfonyl chloride dropwise and continue stirring for 2–4 hours.

    • Monitor reaction progress via thin-layer chromatography (TLC).

    • Quench with cold water, filter the precipitate, and recrystallize from methanol or isopropyl acetate.

  • Yield and Purity :

    • Yield : 85–92% (based on analogous sulfonamide syntheses).

    • Purity : >98% (HPLC).

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Deprotonation of 2-methoxyaniline by NaH generates a nucleophilic amine anion.

  • The anion attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Catalytic Synthesis via Hafnium Tetrachloride-Mediated Coupling

A modified approach inspired by the synthesis of N-tert-butylbenzenesulfonamide derivatives employs hafnium tetrachloride (HfCl₄) as a catalyst to enhance reaction efficiency. While this method is traditionally used for N-alkylation, it can be adapted for sulfonamide formation by optimizing solvent and temperature conditions.

Reaction Optimization

  • Catalyst : HfCl₄ (3% w/w of sulfonamide precursor).

  • Solvent : N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Temperature : 150°C (reflux).

  • Reaction Time : 6–10 hours.

Advantages

  • Yield Improvement : Catalytic methods achieve yields >95% by minimizing side reactions.

  • Solvent Compatibility : High-boiling solvents like NMP prevent intermediate decomposition.

Nucleophilic Aromatic Substitution (NAS) Approach

The NAS method, exemplified in the synthesis of bosentan intermediates, involves displacing a leaving group (e.g., chlorine) on an aromatic ring with a sulfonamide group. For 4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide, this requires a pre-functionalized aryl chloride intermediate.

Synthetic Pathway

  • Intermediate Preparation :

    • Synthesize 4-tert-butyl-6-chlorobenzenesulfonamide via chlorination of 4-tert-butylbenzenesulfonamide.

  • Substitution Reaction :

    • React the chlorinated intermediate with 2-methoxyphenol in the presence of a base (e.g., K₂CO₃) and a polar solvent (e.g., acetone).

Challenges

  • Regioselectivity : Ensuring substitution occurs at the correct position on the aromatic ring.

  • Byproduct Formation : Competing elimination reactions may reduce yields.

Comparative Analysis of Methods

Method Yield Purity Key Advantages Limitations
Direct Sulfonylation85–92%>98%Simple, scalable, minimal byproductsRequires pure sulfonyl chloride precursor
Catalytic (HfCl₄)>95%>98%High efficiency, reduced reaction timeHigh-temperature conditions required
NAS70–80%90–95%Applicable to complex aryl systemsMulti-step synthesis, lower yields

Purification and Characterization

  • Purification :

    • Recrystallization : Use methanol or isopropyl acetate to isolate pure product.

    • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for challenging separations.

  • Characterization :

    • HPLC : Purity analysis with methanol-water (70:30) mobile phase.

    • Mass Spectrometry : m/z = 348.1 (M+H⁺).

    • NMR : δ 1.32 (s, 9H, tert-butyl), δ 3.85 (s, 3H, OCH₃), δ 6.8–7.8 (aromatic protons).

Industrial-Scale Considerations

For large-scale production, the direct sulfonylation method is preferred due to its simplicity and cost-effectiveness. Key parameters include:

  • Solvent Recovery : DMF or NMP can be recycled via distillation.

  • Catalyst Reuse : HfCl₄ retains activity for up to five cycles with minimal loss .

Analyse Des Réactions Chimiques

Types of Reactions

4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and tert-butyl groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted sulfonamides.

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products include the corresponding amines or alcohols.

Applications De Recherche Scientifique

4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of 4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The methoxy and tert-butyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of sulfonamides are highly dependent on substituents. Below is a comparative analysis of 4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide with structurally related compounds:

Compound Substituents Key Properties Ref.
4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide -SO₂NH-(2-methoxyphenyl); -tert-butyl (para) High lipophilicity; moderate solubility in polar solvents
N-(quinolin-8-yl)-3-(trifluoromethyl)benzenesulfonamide -SO₂NH-(quinolin-8-yl); -CF₃ (meta) Enhanced electron-withdrawing effect; lower yield (74%)
3-fluoro-4-methyl-N-(quinolin-8-yl)benzenesulfonamide -SO₂NH-(quinolin-8-yl); -F (meta), -CH₃ (para) Improved crystallinity (white solid); higher yield (87%)
Bosentan (Ro 47-0203) -SO₂NH-bipyrimidinyl; -tert-butyl (para); -OCH₂CH₂OH, -OCH₃ Orally active; Ki = 4.7 nM (ETA), 95 nM (ETB); FDA-approved
4-amino-N-(pyridin-2-yl)benzenesulfonamide -SO₂NH-(pyridin-2-yl); -NH₂ (para) Anticancer activity; lower lipophilicity due to amino group

Pharmacological Activity

  • Bosentan : Potent ET receptor antagonist (pA₂ = 7.2 for ETA) with oral bioavailability .
  • Quinoline-sulfonamides: Act as zinc protease inhibitors but lack endothelin receptor affinity due to bulky quinoline groups .
  • Pyridin-2-yl derivatives : Exhibit anticancer activity via topoisomerase inhibition, contrasting with the cardiovascular focus of the target compound .

Physicochemical Properties

  • Solubility : The tert-butyl group reduces aqueous solubility compared to -CF₃ or -NH₂ analogues .
  • Stability : Bosentan-related intermediates (e.g., BO-3) are prone to hydrolysis under acidic conditions, necessitating UHPLC for in-process control .

Activité Biologique

4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. This compound features a tert-butyl group and a methoxy-substituted phenyl moiety, which contribute to its unique properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide is C18H21N1O2S1C_{18}H_{21}N_{1}O_{2}S_{1}. Its structure includes:

  • A tert-butyl group , enhancing lipophilicity.
  • A methoxy group at the para position of the phenyl ring, which may influence interactions with biological targets.

Antimicrobial Properties

Sulfonamides, including this compound, are primarily recognized for their antimicrobial properties. The compound has shown activity against various pathogens, making it a candidate for further investigation in the field of infectious diseases.

Enzyme Inhibition

Research indicates that 4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide inhibits key enzymes such as:

  • Acetylcholinesterase (AChE) : This enzyme is crucial in neurotransmission, and its inhibition can have implications in treating neurodegenerative diseases.
  • Butyrylcholinesterase (BChE) : Similar to AChE, BChE plays a role in cholinergic signaling and is a target for Alzheimer's disease therapies.

The presence of the methoxy group is hypothesized to enhance binding affinity to these enzymes, potentially increasing the compound's efficacy.

Cytotoxicity and Cancer Research

In studies examining cytotoxic effects, 4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide has demonstrated promising results against various cancer cell lines. For example:

  • MCF-7 (breast cancer) : The compound exhibited significant cytotoxicity, with IC50 values indicating effectiveness at low concentrations.
  • U-937 (monocytic leukemia) : Similar trends were observed, suggesting that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 modulation .

Comparative Analysis with Related Compounds

The biological activity of 4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide can be compared with structurally similar compounds. The following table summarizes some related sulfonamides:

Compound NameStructure FeaturesBiological Activity
N-(4-methoxyphenyl)benzenesulfonamideMethoxy group on para positionAntimicrobial activity
N-(2-hydroxyethyl)-benzenesulfonamideHydroxyethyl substituentEnzyme inhibition
N-benzyl-4-methylbenzenesulfonamideBenzyl substituentAntimicrobial properties
4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamideTert-butyl and methoxy groupsEnzyme inhibition, anticancer activity

This table illustrates how the structural features of sulfonamides correlate with their biological activities. The unique combination of a bulky tert-butyl group and a methoxy-substituted aromatic system in 4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide may enhance its selectivity and potency against specific biological targets compared to other sulfonamides.

In vitro Studies

Recent studies have focused on the in vitro effects of 4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide on cancer cell lines. For instance, flow cytometry assays revealed that treatment with this compound led to increased apoptosis rates in MCF-7 cells, indicating its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies suggest strong hydrophobic interactions between the compound's aromatic rings and amino acid residues at enzyme active sites, enhancing its inhibitory potential .

Q & A

Q. What are the established synthetic routes for 4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of 2-methoxyaniline with 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key variables include temperature (0–25°C), solvent polarity (dichloromethane or THF), and stoichiometry. Yield optimization (60–85%) requires careful control of moisture to avoid hydrolysis of the sulfonyl chloride intermediate. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • X-ray crystallography : Resolves bond angles and torsion angles, particularly for the sulfonamide group and tert-butyl substituent (e.g., C–S–N–C dihedral angles ~75–85°) .
  • NMR spectroscopy : Key signals include δ 1.3 ppm (9H, tert-butyl), δ 3.8 ppm (3H, methoxy), and δ 7.2–7.8 ppm (aromatic protons). HSQC and HMBC correlations confirm connectivity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm assess purity (>98% typical) .

Q. How does the tert-butyl group influence the compound’s solubility and crystallinity?

The tert-butyl moiety enhances hydrophobicity (logP ~3.5), reducing aqueous solubility but improving crystallinity due to van der Waals interactions. Crystallographic studies show that bulky tert-butyl groups induce steric hindrance, favoring monoclinic or orthorhombic crystal systems .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for structurally analogous sulfonamides?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in assay conditions (e.g., pH, bacterial strains) or impurities. Methodological solutions include:

  • Standardizing MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines.
  • Cross-validating results with orthogonal assays (e.g., fluorescence-based enzymatic vs. calorimetric) .
  • Employing LC-MS to confirm compound integrity post-assay .

Q. How can computational modeling guide the design of derivatives targeting serine proteases?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to active sites (e.g., trypsin-like proteases). Focus on:

  • Electrostatic complementarity between the sulfonamide group and catalytic triad (His57, Asp102, Ser195).
  • Modifying the methoxyphenyl moiety to enhance π-π stacking with hydrophobic pockets . MD simulations (NAMD/GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

Scale-up issues include exothermic sulfonylation (risk of thermal runaway) and byproduct formation. Solutions:

  • Use flow chemistry for controlled heat dissipation.
  • Optimize catalyst loading (e.g., DMAP for acylation) to reduce side reactions.
  • Implement PAT (Process Analytical Technology) tools like in-situ FTIR for real-time monitoring .

Q. How do structural modifications (e.g., halogen substitution) affect pharmacokinetic properties?

Introducing halogens (Cl, F) at the benzene ring meta-position increases metabolic stability (CYP450 resistance) but may reduce oral bioavailability due to higher molecular weight. In vivo PK studies in rodent models show:

  • Increased t½ (4.2 → 6.8 hrs with Cl substitution).
  • Lower Cmax (~30% reduction) attributed to enhanced plasma protein binding .

Methodological Considerations

Q. What protocols ensure reproducibility in crystallographic studies of sulfonamide derivatives?

  • Slow evaporation from ethanol at 4°C to grow single crystals.
  • Rigorous disorder modeling for tert-butyl groups (e.g., SHELXL refinement).
  • Validate H-bond networks (e.g., N–H···O=S interactions) using Mercury software .

Q. Which in silico tools are recommended for predicting reactive intermediates in sulfonamide synthesis?

  • Gaussian 16: Calculates transition states for sulfonyl chloride formation (B3LYP/6-31G* level).
  • ChemDraw® NMR Predictor: Estimates ¹H/¹³C shifts for intermediates.
  • ICReDD’s reaction path search algorithms: Identify low-energy pathways for byproduct suppression .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.